molecular formula C17H18F2O2 B11756416 {[3-(Benzyloxy)-2,2-difluoropropoxy]methyl}benzene

{[3-(Benzyloxy)-2,2-difluoropropoxy]methyl}benzene

Cat. No.: B11756416
M. Wt: 292.32 g/mol
InChI Key: BFPHWRJKUQFRDF-UHFFFAOYSA-N
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Description

(((2,2-Difluoropropane-1,3-diyl)bis(oxy))bis(methylene))dibenzene is a synthetic organic compound with the molecular formula C17H18F2O2 It is characterized by the presence of two benzene rings connected through a difluoropropane moiety and linked by ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((2,2-Difluoropropane-1,3-diyl)bis(oxy))bis(methylene))dibenzene typically involves the reaction of difluoropropane derivatives with benzyl alcohols under specific conditions. One common method includes the nucleophilic substitution reaction where difluoropropane reacts with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of (((2,2-Difluoropropane-1,3-diyl)bis(oxy))bis(methylene))dibenzene may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

(((2,2-Difluoropropane-1,3-diyl)bis(oxy))bis(methylene))dibenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

(((2,2-Difluoropropane-1,3-diyl)bis(oxy))bis(methylene))dibenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (((2,2-Difluoropropane-1,3-diyl)bis(oxy))bis(methylene))dibenzene involves its interaction with molecular targets through its ether linkages and difluoropropane moiety. These interactions can influence various biochemical pathways, making it a valuable compound for studying molecular mechanisms in biological systems .

Comparison with Similar Compounds

Similar Compounds

    (((2,2-Dimethylpropane-1,3-diyl)bis(oxy))bis(methylene))dibenzene: Similar structure but with methyl groups instead of fluorine atoms.

    (((2,2-Dichloropropane-1,3-diyl)bis(oxy))bis(methylene))dibenzene: Contains chlorine atoms instead of fluorine.

Uniqueness

The presence of fluorine atoms in (((2,2-Difluoropropane-1,3-diyl)bis(oxy))bis(methylene))dibenzene imparts unique chemical properties such as increased stability and reactivity compared to its methyl and chlorine analogs. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns .

Properties

Molecular Formula

C17H18F2O2

Molecular Weight

292.32 g/mol

IUPAC Name

(2,2-difluoro-3-phenylmethoxypropoxy)methylbenzene

InChI

InChI=1S/C17H18F2O2/c18-17(19,13-20-11-15-7-3-1-4-8-15)14-21-12-16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

BFPHWRJKUQFRDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)(F)F

Origin of Product

United States

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